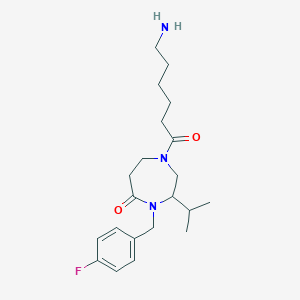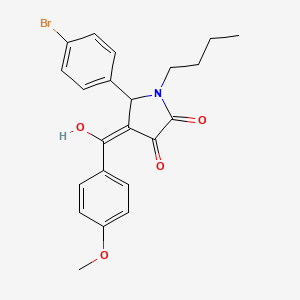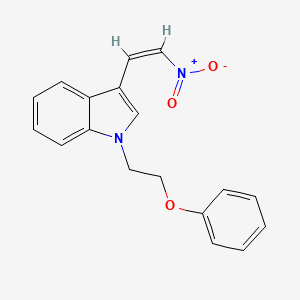
N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide, also known as MP-10, is a chemical compound that belongs to the class of piperazine derivatives. It was initially developed as a potential antidepressant and anxiolytic drug. However, due to its unique chemical properties, it has gained attention in the scientific community for its potential application in various research areas.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide involves its interaction with the serotonin receptors in the brain. It has been found to exhibit high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. Additionally, it has been found to exhibit activity as a dopamine receptor antagonist, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective properties, which may contribute to its potential application in the treatment of various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide has several advantages for lab experiments. It exhibits high affinity for the serotonin receptors, which makes it a potential candidate for the development of novel antidepressant and anxiolytic drugs. Additionally, it exhibits anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of various neurodegenerative disorders. However, its limitations include its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several future directions for the research on N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide. Firstly, further studies are needed to determine its potential application in the treatment of various psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to determine its potential application in the treatment of various neurodegenerative disorders such as Alzheimer's disease. Furthermore, the development of novel drugs based on the chemical structure of this compound is a potential future direction for the research on this compound.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 4-methoxyphenylpiperazine with 4-propionylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide has been extensively studied for its potential application in various research areas. It has been found to exhibit activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of various psychiatric disorders such as depression and anxiety. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of various neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-8-17-9-11-18(12-10-17)15(19)16-13-4-6-14(20-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSSXYAIBDMFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5308236.png)

![2-oxo-N-phenyl-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5308263.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethoxybenzamide hydrochloride](/img/structure/B5308271.png)
![4-{4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308275.png)

![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5308290.png)
![3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5308293.png)
![[1-(1,3-benzodioxol-5-ylacetyl)-4-benzylpiperidin-4-yl]methanol](/img/structure/B5308301.png)

![8-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5308327.png)

![N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5308333.png)
![6-[(2-pyrazinylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5308340.png)